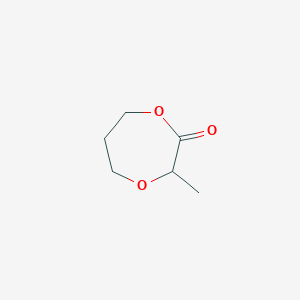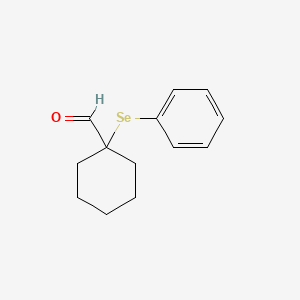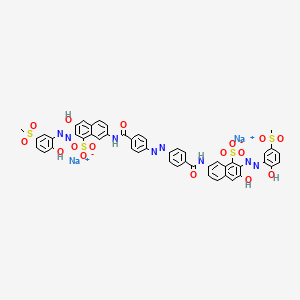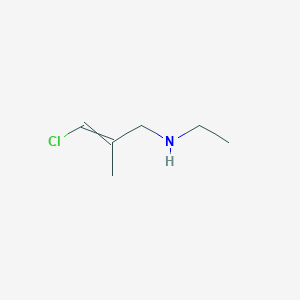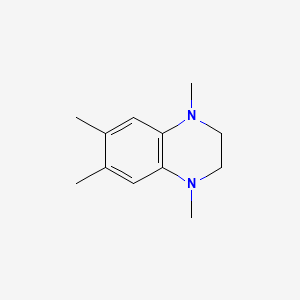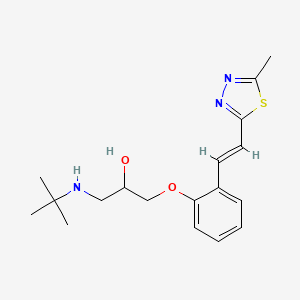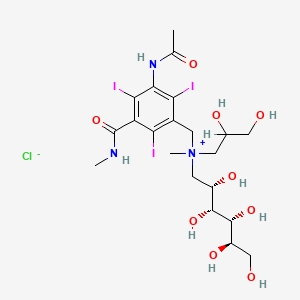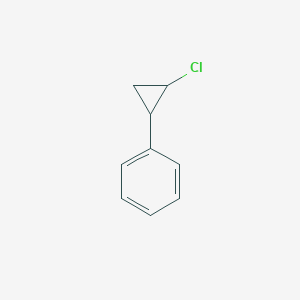
Benzene, (2-chlorocyclopropyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzene, (2-chlorocyclopropyl)-: is an organic compound that features a benzene ring substituted with a 2-chlorocyclopropyl group. This compound is part of the larger family of benzene derivatives, which are known for their diverse chemical properties and applications in various fields such as chemistry, biology, and industry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, (2-chlorocyclopropyl)- typically involves the chlorination of cyclopropylbenzene. This can be achieved through the reaction of cyclopropylbenzene with chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl3). The reaction is carried out under controlled conditions to ensure selective chlorination at the 2-position of the cyclopropyl group.
Industrial Production Methods: On an industrial scale, the production of Benzene, (2-chlorocyclopropyl)- may involve similar chlorination processes but with optimized conditions for higher yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
化学反应分析
Types of Reactions:
Substitution Reactions: Benzene, (2-chlorocyclopropyl)- can undergo electrophilic aromatic substitution reactions, where the hydrogen atoms on the benzene ring are replaced by electrophiles. Common reagents for these reactions include halogens, nitrating agents, and sulfonating agents.
Oxidation Reactions: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3). These reactions typically target the cyclopropyl group, leading to the formation of carboxylic acids or other oxidized products.
Reduction Reactions: Reduction of Benzene, (2-chlorocyclopropyl)- can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst. These reactions can convert the chlorocyclopropyl group to a cyclopropyl group or other reduced forms.
Common Reagents and Conditions:
Electrophilic Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4), sulfonating agents (SO3/H2SO4)
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with palladium catalyst (Pd/C)
Major Products:
Substitution: Halogenated, nitrated, or sulfonated benzene derivatives
Oxidation: Carboxylic acids or other oxidized products
Reduction: Reduced forms of the cyclopropyl group
科学研究应用
Chemistry: Benzene, (2-chlorocyclopropyl)- is used as an intermediate in the synthesis of various organic compounds. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology: In biological research, this compound can be used to study the effects of chlorinated cyclopropyl groups on biological systems. It may serve as a model compound for investigating the interactions of similar structures with enzymes and other biomolecules.
Medicine: While specific medical applications of Benzene, (2-chlorocyclopropyl)- are not well-documented, its derivatives may have potential as pharmaceutical intermediates. Research into its biological activity could lead to the discovery of new therapeutic agents.
Industry: In the industrial sector, Benzene, (2-chlorocyclopropyl)- can be used in the production of specialty chemicals, agrochemicals, and materials. Its reactivity and stability make it a valuable component in various manufacturing processes.
作用机制
The mechanism of action of Benzene, (2-chlorocyclopropyl)- involves its interaction with molecular targets through electrophilic or nucleophilic substitution reactions. The chlorocyclopropyl group can act as an electrophile, reacting with nucleophiles in the environment. Additionally, the benzene ring can undergo electrophilic aromatic substitution, allowing for further functionalization of the compound.
相似化合物的比较
Cyclopropylbenzene: Lacks the chlorine substituent, making it less reactive in certain substitution reactions.
Chlorobenzene: Contains a chlorine atom directly attached to the benzene ring, differing in reactivity and applications.
2-Chlorotoluene: Features a methyl group and a chlorine atom on the benzene ring, offering different chemical properties.
Uniqueness: Benzene, (2-chlorocyclopropyl)- is unique due to the presence of both a benzene ring and a chlorocyclopropyl group. This combination imparts distinct reactivity and stability, making it a versatile compound for various chemical transformations and applications.
属性
CAS 编号 |
71558-46-8 |
|---|---|
分子式 |
C9H9Cl |
分子量 |
152.62 g/mol |
IUPAC 名称 |
(2-chlorocyclopropyl)benzene |
InChI |
InChI=1S/C9H9Cl/c10-9-6-8(9)7-4-2-1-3-5-7/h1-5,8-9H,6H2 |
InChI 键 |
GBXROAOUSDRIOO-UHFFFAOYSA-N |
规范 SMILES |
C1C(C1Cl)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


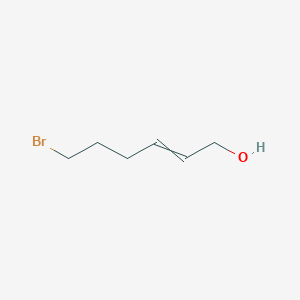


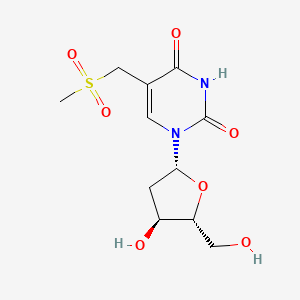
![(3aS,8bR)-3,3a,4,8b-Tetrahydro-2H-indeno[1,2-b]furan-2-one](/img/structure/B14471519.png)
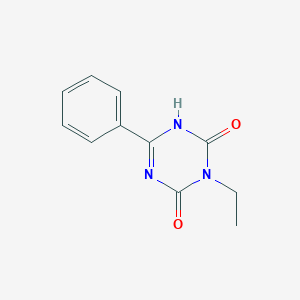
![1H-Pyrrole, 2,3,4,5-tetrakis[(trifluoromethyl)thio]-](/img/structure/B14471526.png)
